molecular formula C11H16O2 B7906980 2-(3-Methoxyphenyl)-2-methylpropan-1-ol CAS No. 17653-95-1

2-(3-Methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B7906980
CAS No.: 17653-95-1
M. Wt: 180.24 g/mol
InChI Key: NCSCCZSEEICKJU-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a methylpropan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with isobutylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction proceeds via a Grignard reaction mechanism, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific reaction times to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

Scientific Research Applications

2-(3-Methoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties .

Comparison with Similar Compounds

2-(3-Methoxyphenyl)-2-methylpropan-1-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSCCZSEEICKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311765
Record name 2-(3-methoxyphenyl)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17653-95-1
Record name 3-Methoxy-β,β-dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17653-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 245168
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017653951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC245168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-methoxyphenyl)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(3-methoxyphenyl)-2-methyl-propanoate (Intermediate 38, 2 g, 9.0 mmol) in THF (20 mL) at 0° C., lithium aluminium hydride 2M in THF (9.0 ml, 18.0 mmol) was added and the resulting mixture was stirred for 20 minutes at the same temperature. The reaction was quenched with water (10 ml) (slow dropwise addition), and extracted with EtOAc (15 ml). The organic layer was washed with an aqueous 1N solution of HCl (10 ml), dried over Na2SO4 and concentrated in vacuo to afford the title compound (1.439 g) that was used in the next step without further purification.
Quantity
2 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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20 mL
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9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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